Vomifoliol, (+)-

Catalog No.
S626334
CAS No.
23526-45-6
M.F
C13H20O3
M. Wt
224.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vomifoliol, (+)-

CAS Number

23526-45-6

Product Name

Vomifoliol, (+)-

IUPAC Name

(4S)-4-hydroxy-4-[(E,3R)-3-hydroxybut-1-enyl]-3,5,5-trimethylcyclohex-2-en-1-one

Molecular Formula

C13H20O3

Molecular Weight

224.30 g/mol

InChI

InChI=1S/C13H20O3/c1-9-7-11(15)8-12(3,4)13(9,16)6-5-10(2)14/h5-7,10,14,16H,8H2,1-4H3/b6-5+/t10-,13-/m1/s1

InChI Key

KPQMCAKZRXOZLB-KOIHBYQTSA-N

SMILES

Array

Synonyms

vomifoliol

Canonical SMILES

CC1=CC(=O)CC(C1(C=CC(C)O)O)(C)C

Isomeric SMILES

CC1=CC(=O)CC([C@]1(/C=C/[C@@H](C)O)O)(C)C

The exact mass of the compound Vomifoliol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Cyclohexanones - Supplementary Records. It belongs to the ontological category of (6S)-vomifoliol in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

(+)-Vomifoliol, also known as Blumenol A, is a naturally occurring C13 megastigmane-type norisoprenoid and a direct structural analog of the phytohormone abscisic acid (ABA). Characterized by its specific (6S,9R) stereochemistry, it features a 3-oxo-alpha-ionol core but notably lacks the highly reactive 2,4-pentadiene sidechain found in native ABA. This structural distinction grants it a unique stability profile while maintaining high solubility in standard organic solvents such as DMSO, dichloromethane, and ethyl acetate. In procurement contexts, (+)-vomifoliol is primarily sourced as a high-purity analytical standard or specialized biochemical precursor for plant physiology assays, microbial biotransformation tracking, and targeted anti-inflammatory screening, offering a more stable alternative to native phytohormones in prolonged experimental setups [1].

Procuring crude megastigmane extracts or racemic (±)-vomifoliol introduces unacceptable variability in stereospecific biological assays, as the naturally occurring (+)-(6S,9R) enantiomer is the specific substrate required for enzymes like vomifoliol dehydrogenase. Furthermore, while buyers might default to purchasing the parent compound, abscisic acid (ABA), for plant signaling studies, ABA is highly susceptible to rapid photo-isomerization and rapid enzymatic degradation (e.g., via CYP707A) in vitro. (+)-Vomifoliol lacks the labile 2,4-pentadiene sidechain of ABA, preventing these rapid degradation pathways while maintaining equivalent baseline activity in specific physiological assays. Substituting (+)-vomifoliol for ABA therefore solves critical handling and half-life limitations in extended bioassays where native ABA degrades too quickly to provide reproducible dose-response data [1].

Stomatal Closure Efficacy vs. Native Abscisic Acid

In comparative plant physiology models, (+)-vomifoliol demonstrates equivalent biological potency to native abscisic acid (ABA) without the structural liabilities of ABA's 2,4-pentadiene sidechain. In epidermal strip assays of Eichhornia crassipes, (+)-vomifoliol induced stomatal closure at identical concentrations to ABA, achieving parity in physiological response. Because it lacks the diene system, it avoids the rapid photo-oxidative degradation that typically complicates ABA handling in light-exposed greenhouse or laboratory conditions [1].

Evidence DimensionStomatal closure induction
Target Compound Data(+)-Vomifoliol (Equivalent closure activity at matched concentrations)
Comparator Or BaselineAbscisic Acid (ABA) (Baseline closure activity, but with high photo-instability)
Quantified Difference1:1 molar efficacy with superior structural stability
ConditionsEpidermal strips of Eichhornia crassipes under controlled light

Allows researchers to procure a stable ABA substitute that delivers identical physiological triggers without the strict light-shielding and rapid degradation issues of native ABA.

Precursor Suitability for Microbial Biotransformation Assays

(+)-Vomifoliol serves as the definitive intermediate for tracking ABA catabolism by soil bacteria, specifically via the enzyme vomifoliol dehydrogenase. In studies utilizing Rhodococcus sp. P1Y, the bacteria metabolize ABA into dehydrovomifoliol, with (+)-vomifoliol acting as the direct, quantifiable precursor in this alternative catabolic pathway. Using pure (+)-vomifoliol rather than generic carbon sources or crude ABA allows for the isolated, quantitative measurement of vomifoliol dehydrogenase kinetics without the confounding variables of upstream ABA cleavage steps [1].

Evidence DimensionEnzymatic conversion specificity
Target Compound Data(+)-Vomifoliol (Direct substrate for vomifoliol dehydrogenase)
Comparator Or BaselineIntact Abscisic Acid (Requires multi-step upstream cleavage)
Quantified DifferenceBypasses upstream degradation steps for direct enzyme kinetic measurement
ConditionsBatch culture of Rhodococcus sp. P1Y

Essential for agricultural biotech buyers developing microbial biocontrol agents, as it provides a direct substrate to quantify the specific ABA-degrading capacity of rhizobacteria.

Enzyme Selectivity in Anti-Inflammatory Screening

(+)-Vomifoliol exhibits a highly selective inhibition profile that makes it superior to broad-spectrum inhibitors in targeted assays. In non-cellular activity tests, (+)-vomifoliol demonstrated significant dose-dependent inhibition of lipoxygenase (LOX) and nitric oxide (NO) production at 5–75 μM. Crucially, it showed near-zero off-target activity against cyclooxygenase-1 (COX-1), registering only 1.54% enzyme inhibition even at an extreme concentration of 9.00 mM. This stark contrast provides a clean pharmacological window for LOX-specific pathway analysis [1].

Evidence DimensionEnzyme inhibition selectivity (LOX vs. COX-1)
Target Compound Data(+)-Vomifoliol (Significant LOX inhibition; 1.54% COX-1 inhibition at 9.00 mM)
Comparator Or BaselineBroad-spectrum baseline (Simultaneous LOX/COX inhibition)
Quantified Difference>100-fold selectivity for LOX over COX-1
ConditionsIn vitro non-cellular enzyme assays and human PBMC models

Procuring this compound provides assay developers with a highly selective LOX/NO pathway probe that completely avoids the confounding COX-1 interference typical of crude extracts or generic inhibitors.

Controlled Phytotoxicity for Allelopathic Formulations

While native (R)-abscisic acid is a highly potent germination inhibitor, its aggressive activity and rapid soil degradation can be suboptimal for controlled-release allelopathic formulations. In comparative bioassays against lettuce (Lactuca sativa) seed germination, (+)-vomifoliol demonstrated a moderated 50% inhibitory activity compared to the control, whereas (R)-ABA acted as the high-potency positive control. This moderated phytotoxicity, combined with the compound's enhanced chemical stability, makes it a highly tunable active ingredient for specialized bio-herbicide research [1].

Evidence DimensionSeed germination inhibition
Target Compound Data(+)-Vomifoliol (50% inhibitory activity vs. control)
Comparator Or Baseline(R)-Abscisic Acid (High-potency complete inhibition baseline)
Quantified DifferenceModerated, 50% partial inhibition profile
ConditionsLactuca sativa seed germination petri dish assay (5 to 1000 ppm)

Buyers formulating bio-herbicides can utilize this compound to achieve sustained, moderate germination suppression rather than the rapid, short-lived total suppression of native ABA.

Stable Phytohormone Analog in Greenhouse Assays

(+)-Vomifoliol is the preferred procurement choice for plant physiology studies requiring stomatal closure induction over extended periods. Because it lacks the photo-labile 2,4-pentadiene sidechain of native ABA, it maintains its structural integrity under greenhouse lighting, ensuring reproducible dose-response data without the need for constant re-application or strict light-shielding [1].

Substrate for Rhizobacterial Biocontrol Engineering

For agricultural biotechnology firms developing PGPR (plant growth-promoting rhizobacteria) to counteract phytopathogens like Botrytis cinerea, (+)-vomifoliol serves as the essential analytical standard. It acts as the direct substrate for vomifoliol dehydrogenase, allowing researchers to accurately quantify the ABA-metabolizing efficiency of engineered or wild-type strains like Rhodococcus sp. P1Y[2].

Selective LOX-Pathway Inhibitor for Immune Cell Models

In pharmacological screening utilizing human peripheral blood mononuclear cells (PBMCs), (+)-vomifoliol is ideal for isolating lipoxygenase (LOX) and nitric oxide (NO) inflammatory pathways. Its verified lack of COX-1 interference (even at 9.00 mM) ensures that observed anti-inflammatory effects are cleanly attributed to LOX/NO modulation, preventing confounding data in drug discovery pipelines[3].

Active Ingredient for Controlled Bio-herbicides

For agrochemical developers formulating allelopathic weed-suppression treatments, (+)-vomifoliol provides a moderated 50% germination inhibition profile. This makes it a superior procurement choice over highly potent but unstable native ABA when designing controlled-release bio-herbicides that require sustained, moderate activity in the soil [4].

XLogP3

0.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

224.14124450 Da

Monoisotopic Mass

224.14124450 Da

Heavy Atom Count

16

Appearance

Powder

UNII

P86438KC5J
B7QV234K84

Other CAS

50763-73-0

Wikipedia

Vomifoliol
(6S,9R)-vomifoliol

Dates

Last modified: 08-15-2023

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